2,3,5-Trihydroxytoluene
Overview
Description
2,3,5-Trihydroxytoluene, also known as 6-methylbenzene-1,2,4-triol, is a chemical compound with the molecular formula C7H8O3. It is a derivative of toluene, where three hydroxyl groups are attached to the benzene ring at positions 2, 3, and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Trihydroxytoluene can be synthesized through several methods. One common approach involves the hydroxylation of toluene derivatives. For instance, the hydroxylation of 2,3,5-trimethylphenol using oxidizing agents such as hydrogen peroxide in the presence of a catalyst can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydroxylation of toluene or its derivatives under controlled conditions. The choice of catalyst, temperature, and reaction time are critical factors that influence the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trihydroxytoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
2,3,5-Trihydroxytoluene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-trihydroxytoluene involves its interaction with various molecular targets and pathways. As an antioxidant, it can scavenge free radicals and reduce oxidative stress in biological systems. The hydroxyl groups play a crucial role in its ability to donate hydrogen atoms and neutralize reactive oxygen species .
Comparison with Similar Compounds
2,4,6-Trihydroxytoluene: Another trihydroxytoluene derivative with hydroxyl groups at positions 2, 4, and 6.
2,3,4-Trihydroxytoluene: A derivative with hydroxyl groups at positions 2, 3, and 4.
Uniqueness: The arrangement of hydroxyl groups can affect the compound’s ability to participate in specific chemical reactions and its interactions with biological systems .
Properties
IUPAC Name |
6-methylbenzene-1,2,4-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-2-5(8)3-6(9)7(4)10/h2-3,8-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGNQZIJYUEWTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227503 | |
Record name | 6-Methyl-1,2,4-benzenetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767-81-7 | |
Record name | 6-Methyl-1,2,4-benzenetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1,2,4-benzenetriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-1,2,4-benzenetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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